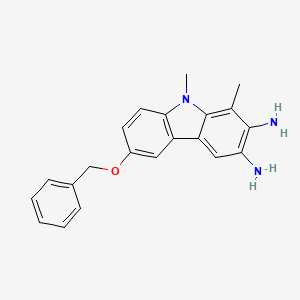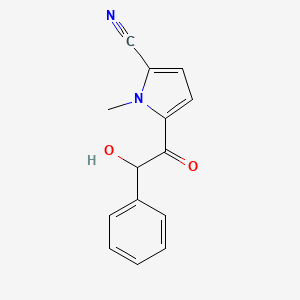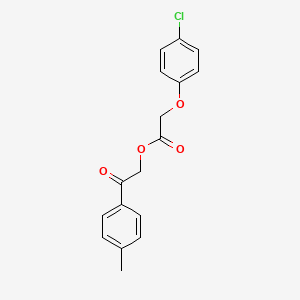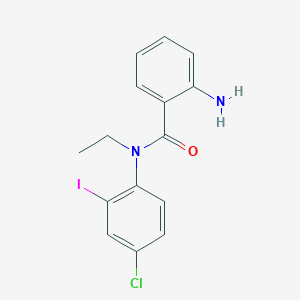
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a benzyloxy group at the 6-position and two methyl groups at the 1 and 9 positions, along with two amine groups at the 2 and 3 positions of the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine typically involves multiple steps, starting from commercially available carbazole derivatives One common method involves the protection of the hydroxyl group using benzyl bromide in the presence of a base like sodium hydride (NaH) The methylation of the carbazole core can be achieved using methyl iodide (CH₃I) under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoate using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro groups (if present as intermediates) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Pd/C, H₂, NaBH₄
Substitution: Benzyl bromide, NaH
Major Products Formed
Oxidation: Benzoate derivatives
Reduction: Amines
Substitution: Various substituted carbazole derivatives
Applications De Recherche Scientifique
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Benzyloxyindole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-Benzyloxy-1-methylpyridinium triflate
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. The presence of both benzyloxy and dimethyl groups, along with the diamine functionality, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
832723-97-4 |
|---|---|
Formule moléculaire |
C21H21N3O |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1,9-dimethyl-6-phenylmethoxycarbazole-2,3-diamine |
InChI |
InChI=1S/C21H21N3O/c1-13-20(23)18(22)11-17-16-10-15(8-9-19(16)24(2)21(13)17)25-12-14-6-4-3-5-7-14/h3-11H,12,22-23H2,1-2H3 |
Clé InChI |
CLXYORDYNANTPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1N)N)C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)

![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)

![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)


![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

